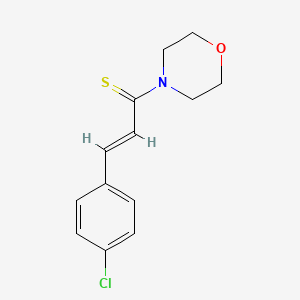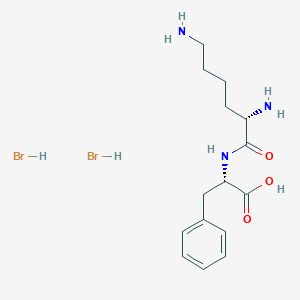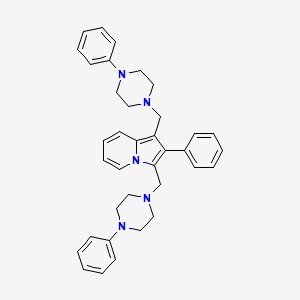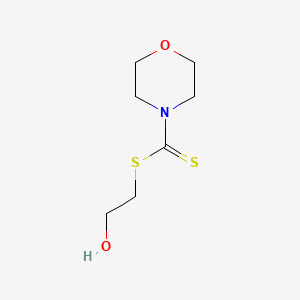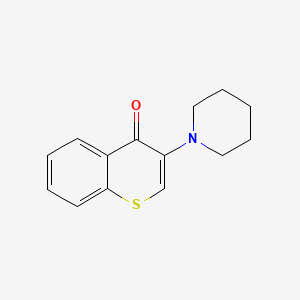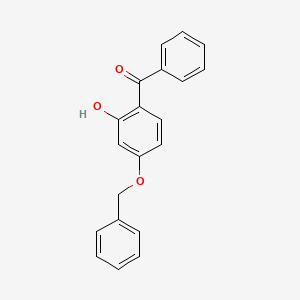
4-Benzyloxy-2-hydroxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyloxy-2-hydroxybenzophenone is an organic compound with the molecular formula C20H16O3 and a molecular weight of 304.34 g/mol . It is a derivative of benzophenone, characterized by the presence of a benzyloxy group at the 4-position and a hydroxy group at the 2-position on the benzophenone core structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Benzyloxy-2-hydroxybenzophenone can be synthesized through the reaction of benzyl chloride with 2,4-dihydroxybenzophenone in the presence of potassium carbonate in refluxing acetone . Another method involves the use of benzyl bromide and 2,4-dihydroxybenzophenone in the presence of potassium carbonate and potassium iodide in N,N-dimethylformamide at 100°C for 1.5 hours, yielding a 95% product .
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic routes as mentioned above, with optimization for large-scale production. The use of efficient catalysts and reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-2-hydroxybenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
4-Benzyloxy-2-hydroxybenzophenone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a photoprotective agent in sunscreens.
Industry: Utilized in the production of UV-absorbing materials and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of 4-benzyloxy-2-hydroxybenzophenone involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the benzyloxy group can enhance the compound’s lipophilicity, facilitating its penetration into cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzophenone: Lacks the benzyloxy group, making it less lipophilic.
4-Dodecyloxy-2-hydroxybenzophenone: Contains a longer alkoxy chain, increasing its hydrophobicity.
2,3,4-Trihydroxybenzophenone: Contains additional hydroxy groups, enhancing its hydrogen bonding capacity.
Uniqueness
4-Benzyloxy-2-hydroxybenzophenone is unique due to the presence of both a benzyloxy and a hydroxy group, which confer distinct chemical and physical properties. The benzyloxy group enhances its lipophilicity, while the hydroxy group allows for hydrogen bonding and other interactions, making it versatile for various applications.
Properties
CAS No. |
6079-76-1 |
|---|---|
Molecular Formula |
C20H16O3 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
(2-hydroxy-4-phenylmethoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C20H16O3/c21-19-13-17(23-14-15-7-3-1-4-8-15)11-12-18(19)20(22)16-9-5-2-6-10-16/h1-13,21H,14H2 |
InChI Key |
SXJSETSRWNDWPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



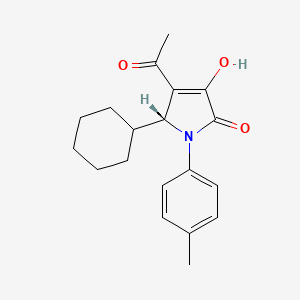
![1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI)](/img/structure/B13813472.png)
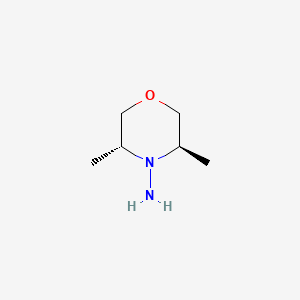

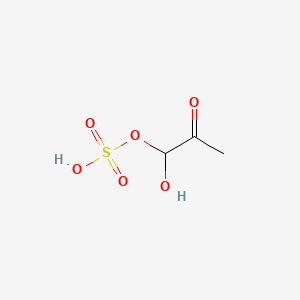
![3,5-Dibromo-2-[[[(4-bromobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13813498.png)
![Sodium;1-[8-(2,5-dioxopyrrol-1-yl)octanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13813502.png)
